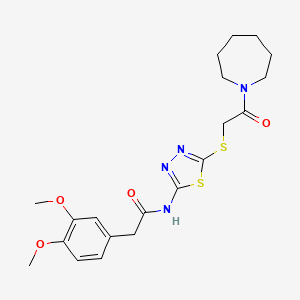

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked azepan-1-yl-2-oxoethyl group and a 3,4-dimethoxyphenyl acetamide moiety. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, which enhance binding to biological targets through π-π stacking and hydrogen bonding . The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with anticancer and antimicrobial activities due to its electron-donating methoxy groups .

Properties

IUPAC Name |

N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S2/c1-27-15-8-7-14(11-16(15)28-2)12-17(25)21-19-22-23-20(30-19)29-13-18(26)24-9-5-3-4-6-10-24/h7-8,11H,3-6,9-10,12-13H2,1-2H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSQBRNGKIXIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Azepane Ring: The azepane ring can be introduced by reacting the thiadiazole intermediate with an appropriate azepane derivative, such as azepan-1-amine, under basic conditions.

Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the thiadiazole-azepane intermediate with a dimethoxyphenyl acetic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.

Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs, which can interfere with DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Key Observations:

Azepane vs. Smaller Rings: The azepane substituent in the target compound distinguishes it from derivatives with smaller rings (e.g., piperazine in or ethyl/benzyl groups in ).

3,4-Dimethoxyphenyl Group : This moiety is shared with compounds in and , where it is linked to anticancer activity. The methoxy groups stabilize aromatic interactions and may enhance DNA intercalation or enzyme inhibition .

Thioether Linkage : The thioether bridge in the target compound (common in ) is critical for redox activity and metabolic stability compared to oxygen-based linkages in oxadiazole derivatives .

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

Key Observations:

- The azepane group in the target compound may further modulate activity by improving bioavailability or target affinity.

Research Findings and Implications

Pharmacokinetic Advantages : Azepane’s lipophilicity may enhance blood-brain barrier penetration, making the compound a candidate for neuro-oncology applications .

Knowledge Gaps: Limited data on the target compound’s synthesis yield, solubility, and in vivo efficacy highlight the need for further studies.

Biological Activity

N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

- Thiadiazole Ring : Known for its diverse pharmacological properties.

- Azepan Moiety : Contributes to the compound's biological interactions.

- Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor binding.

The molecular formula is with a molecular weight of 396.6 g/mol. Its unique structure allows for various biological activities which are detailed below.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. The compound has been evaluated against various cancer cell lines using protocols established by the National Cancer Institute Developmental Therapeutics Program. Results suggest effective inhibition of cancer cell proliferation, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Activity

Thiadiazole derivatives have historically shown promise in antimicrobial applications. Research indicates that this compound may possess antimicrobial properties, making it relevant for developing new antibiotics or antifungal agents. The mechanism likely involves interference with microbial cell wall synthesis or function .

The proposed mechanism of action for this compound involves:

- Binding Affinity : Interaction with specific biological targets such as enzymes and receptors.

- Molecular Docking Studies : These studies help predict binding interactions and affinities, elucidating how the compound may exert its effects in biological systems .

Synthesis Methods

The synthesis of this compound typically involves a multi-step organic synthesis process. Key steps include:

- Formation of the thiadiazole ring.

- Introduction of the azepan moiety.

- Coupling with the dimethoxyphenyl acetamide.

Specific reagents and conditions (temperature, solvents) are crucial for optimizing yield and purity but are not fully detailed in available literature .

Study 1: Anticancer Evaluation

In a study evaluating various thiadiazole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The IC50 value was found to be lower than that of standard chemotherapeutics .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effect of similar thiadiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited promising inhibitory effects on bacterial growth .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anticancer | Significant inhibition of cancer cell proliferation; effective against multiple cell lines. |

| Antimicrobial | Potential activity against common pathogens; requires further investigation. |

| Mechanism | Likely involves binding to specific targets; supported by molecular docking studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.